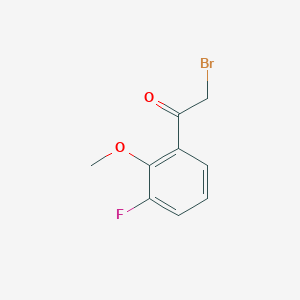

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride

Descripción general

Descripción

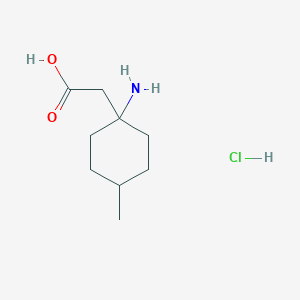

“(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1461704-70-0 . It has a molecular weight of 264.55 . This compound is available in powder form .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Aplicaciones Científicas De Investigación

Anticancer Activity

Benzofuran derivatives have been recognized for their potential in cancer therapy due to their ability to inhibit cell growth in various cancer cell lines. For instance, certain substituted benzofurans have shown dramatic anticancer activities . The structure of benzofuran is a key factor in its bioactivity, and modifications to this structure can enhance its therapeutic potential .

Antimicrobial Properties

The antimicrobial activity of benzofuran compounds is significant, especially when the substituent on the 4-position contains halogens or hydroxyl groups . This property makes them suitable for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.

Anti-Hepatitis C Virus Activity

Benzofuran derivatives have shown promise as potential therapeutic drugs for hepatitis C. The discovery of novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity highlights the potential of these compounds in antiviral therapy .

Antioxidative Properties

Many benzofuran compounds exhibit strong antioxidative activities. This property is crucial because oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Benzofuran derivatives could be used to develop antioxidative therapies .

Mecanismo De Acción

Target of Action

It’s worth noting that benzofuran derivatives have been shown to have a wide range of biological activities . For instance, 5-Bromobenzofuran is used in the synthesis of a compound that binds strongly and with high selectivity to the serotonin receptor 5-HT2A .

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its targets, possibly serotonin receptors, leading to changes in cellular signaling .

Biochemical Pathways

Benzofuran derivatives have been shown to affect various biological pathways, contributing to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

Direcciones Futuras

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Propiedades

IUPAC Name |

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVFNSHVPPEZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)

![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)

![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)